tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Description
tert-Butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic amine derivative featuring a 3,8-diazabicyclo[3.2.1]octane core. Key structural elements include:
- tert-Butyl carboxylate group at position 8, enhancing steric bulk and hydrolytic stability.
- Stereochemistry (1S,5R) ensures specific spatial orientation for biological interactions.
This compound is synthesized via multi-step procedures involving tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate intermediates (). Yields (~50%) and purity depend on chromatographic purification (e.g., DCM/MeOH eluents) .
Properties
CAS No. |
1622919-66-7 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
InChI Key |
OXGZIGAYYGRTHO-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(=O)NC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biology and medicine, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in the biological pathways of interest. The exact pathways and molecular targets would depend on the specific application of the compound .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The 3,8-diazabicyclo[3.2.1]octane scaffold is widely modified. Key analogs include:
Physicochemical Properties
- Molecular Weight : Target compound (~226–242 g/mol), comparable to analogs (e.g., 225 g/mol for 3-oxo analog) .
- Polarity : Oxo and hydroxyl groups increase hydrophilicity vs. benzyl/trifluoroacetyl derivatives.
- Stability : tert-Butyl esters resist hydrolysis better than methyl esters, but oxo groups may promote tautomerism .
Biological Activity
tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, commonly referred to as TBOB, is a synthetic organic compound characterized by its unique bicyclic structure containing two nitrogen atoms and a ketone functional group. Its molecular formula is with a molecular weight of 226.27 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and antiviral research.
Structural Characteristics
The structural features of TBOB contribute to its biological activity:
- Bicyclic Structure : The diazabicyclo framework enhances the compound's interaction with biological targets.
- Ketone Group : This functional group is often associated with reactivity that can influence biological pathways.
- Tert-butyl Group : This bulky group may affect the lipophilicity and bioavailability of the compound.
Biological Activity Overview
Research indicates that TBOB exhibits several biological activities:
-
Antibacterial Activity :
- TBOB has shown promising results against various Gram-positive and Gram-negative bacteria. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- In vitro studies have demonstrated significant inhibition against strains such as Escherichia coli and Staphylococcus aureus.
-
Antifungal Properties :
- Preliminary studies suggest that TBOB may inhibit fungal growth by disrupting cell membrane integrity or interfering with ergosterol biosynthesis.
- Effective against common pathogens like Candida albicans.
-
Antiviral Effects :
- TBOB's antiviral potential has been explored, particularly against RNA viruses. It appears to inhibit viral replication at various stages of the viral life cycle.
Antibacterial Studies
A study conducted by researchers at a prominent university tested the efficacy of TBOB against multi-drug resistant bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
These findings suggest that TBOB could be a candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance .
Antifungal Activity
In another study focusing on antifungal properties, TBOB was tested against various fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 50 |
The results indicated that TBOB effectively inhibited fungal growth at relatively low concentrations, highlighting its potential as a therapeutic agent in treating fungal infections .
The exact mechanism by which TBOB exerts its biological effects is still under investigation. However, initial hypotheses suggest:
- Cell Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : TBOB could act as an inhibitor of key enzymes involved in bacterial and fungal metabolism.
Safety and Toxicity
Despite its promising biological activities, safety assessments are crucial:
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Methodology : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals and assess curve quality via R² values. For multiplexed assays (e.g., kinase panels), apply false discovery rate (FDR) corrections to minimize Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
